molecular formula C14H19N5O2S B2807476 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208707-36-1

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2807476
CAS RN: 1208707-36-1
M. Wt: 321.4
InChI Key: WVHZMUAVGYSIQV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isopropyl group, a piperidine ring, an oxadiazole ring, and a thiadiazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole and thiadiazole rings, possibly through cyclization reactions. The isopropyl group and the piperidine ring could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the oxadiazole and thiadiazole rings could potentially result in a planar structure, while the piperidine ring could introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The oxadiazole and thiadiazole rings could potentially participate in electrophilic substitution reactions, while the piperidine ring could act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the oxadiazole and thiadiazole rings could contribute to the compound’s aromaticity and stability, while the piperidine ring could influence its basicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling the compound, including the use of personal protective equipment .

Future Directions

Future research on the compound could involve further exploration of its reactivity, properties, and potential applications. This could include studies on its synthesis, characterization, and biological activity .

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-8(2)12-16-17-13(21-12)10-4-6-19(7-5-10)14(20)11-9(3)15-18-22-11/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZMUAVGYSIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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